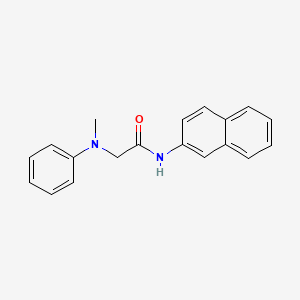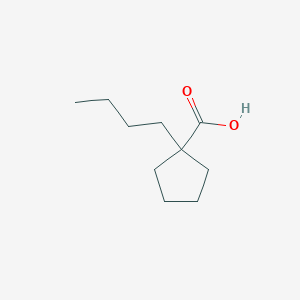
1-Butylcyclopentane-1-carboxylic acid
描述
1-Butylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a butyl group and a carboxylic acid group
准备方法
The synthesis of 1-butylcyclopentane-1-carboxylic acid can be achieved through several methods:
-
Synthetic Routes
Hydrocarboxylation: One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction proceeds as follows[ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ]
Grignard Reaction: Another method involves the formation of a Grignard reagent from butyl bromide, followed by its reaction with cyclopentanone and subsequent oxidation to yield the carboxylic acid.
-
Industrial Production Methods
Oxidation of Alkylcyclopentanes: Industrially, this compound can be produced by the oxidation of alkylcyclopentanes using strong oxidizing agents such as potassium permanganate or chromium trioxide.
化学反应分析
1-Butylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation
- The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
-
Reduction
- Reduction of the carboxylic acid group using reagents like lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.
-
Substitution
- The carboxylic acid group can be converted to acid chlorides using reagents like thionyl chloride (SOCl2), which can further undergo nucleophilic substitution reactions.
-
Esterification
- Reaction with alcohols in the presence of acid catalysts can form esters, which are useful intermediates in organic synthesis.
科学研究应用
1-Butylcyclopentane-1-carboxylic acid has several applications in scientific research:
-
Chemistry
- It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
-
Biology
- The compound can be used in the study of metabolic pathways involving carboxylic acids and their derivatives.
-
Medicine
- Potential applications in drug development, particularly in designing molecules with specific biological activities.
-
Industry
- Used in the production of polymers, resins, and other materials due to its unique structural properties.
作用机制
The mechanism by which 1-butylcyclopentane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:
-
Molecular Targets
- The carboxylic acid group can interact with enzymes and receptors, influencing biochemical pathways.
-
Pathways Involved
- It may participate in metabolic pathways involving the synthesis and degradation of fatty acids and other carboxylic acid derivatives.
相似化合物的比较
1-Butylcyclopentane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
-
Cyclopentanecarboxylic Acid
- Lacks the butyl substitution, resulting in different chemical and physical properties.
-
Cyclohexanecarboxylic Acid
- Contains a six-membered ring instead of a five-membered ring, leading to variations in reactivity and applications.
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
- Features a more strained bicyclic structure, which imparts different chemical behaviors and potential applications.
属性
IUPAC Name |
1-butylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-6-10(9(11)12)7-4-5-8-10/h2-8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOURNRBIQESQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734458 | |
| Record name | 1-Butylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62410-33-7 | |
| Record name | 1-Butylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658779.png)
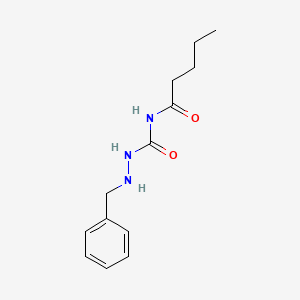
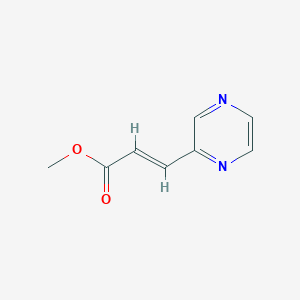
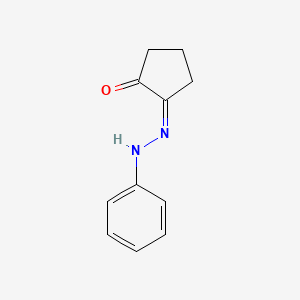
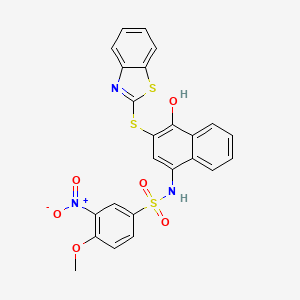
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 1-benzothiophene-2-carboxylate](/img/structure/B1658787.png)
![(5E)-1-(2-methylphenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1658793.png)
![5-Bromo-N-[4-(butan-2-yl)-2-hydroxyphenyl]furan-2-carboxamide](/img/structure/B1658794.png)
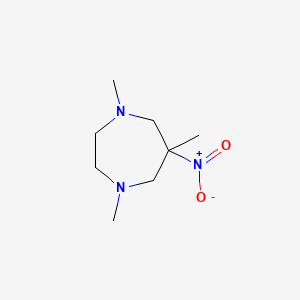
![N-[4-(dimethylamino)phenyl]-N~2~-methylglycinamide](/img/structure/B1658796.png)
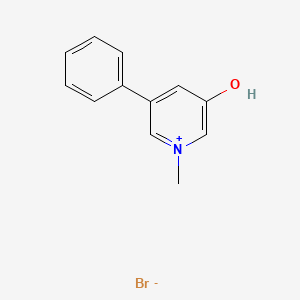
![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1658800.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide](/img/structure/B1658801.png)
